Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole-1,3-dione
CAS No.: 61137-35-7
Cat. No.: VC17293385
Molecular Formula: C5H5NO3S
Molecular Weight: 159.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61137-35-7 |
|---|---|
| Molecular Formula | C5H5NO3S |
| Molecular Weight | 159.17 g/mol |
| IUPAC Name | 7,7a-dihydro-5H-[1,3]thiazolo[3,4-c][1,3]oxazole-1,3-dione |
| Standard InChI | InChI=1S/C5H5NO3S/c7-4-3-1-10-2-6(3)5(8)9-4/h3H,1-2H2 |
| Standard InChI Key | YETFNNLERNWBOZ-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C(=O)OC(=O)N2CS1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Dihydro-1H-(1,3)thiazolo[3,4-c] oxazole-1,3-dione features a bicyclic framework comprising a thiazole ring fused with an oxazole moiety. The molecular structure is defined by the following identifiers:
The compound’s planar structure facilitates π-π stacking interactions, while the carbonyl groups at positions 1 and 3 enhance hydrogen-bonding potential with biological targets .
Physicochemical Properties
Computational analyses predict a topological polar surface area (PSA) of 71.9 Ų, indicating moderate solubility in polar solvents . The presence of both sulfur and oxygen atoms contributes to its electron-deficient character, which may influence reactivity in nucleophilic environments. Notably, the compound’s logP value of 0.3 suggests balanced lipophilicity, a desirable trait for membrane permeability in drug design .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis of dihydro-1H-(1,3)thiazolo[3,4-c] oxazole-1,3-dione typically involves multistep cyclization strategies. A common approach begins with the condensation of thiazolidine precursors with oxalyl chloride, followed by intramolecular cyclization under acidic conditions. Alternative routes employ thiourea derivatives as starting materials, leveraging their ability to form heterocyclic scaffolds via thermal dehydration .
Optimization Challenges
Key challenges include controlling regioselectivity during ring closure and minimizing side reactions such as over-oxidation. Yields reported in preliminary studies rarely exceed 40%, necessitating further refinement of catalytic systems.
Analytical Confirmation
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the carbonyl groups (δ 168–172 ppm in <sup>13</sup>C NMR) and the thiazole sulfur environment (δ 2.8–3.2 ppm in <sup>1</sup>H NMR) . Mass spectrometric analysis confirms the molecular ion peak at m/z 159.17, consistent with the theoretical molecular weight.
Future Directions and Research Gaps
Structural Optimization
Introducing electron-withdrawing substituents (e.g., nitro or trifluoromethyl groups) at the thiazole C5 position could enhance target affinity. Computational docking studies against known microbial enzymes are recommended to guide rational design.
Preclinical Profiling
Comprehensive pharmacokinetic studies in animal models are critical to assess bioavailability and metabolic stability. Priority should be given to evaluating CYP450 interactions and plasma protein binding.
Translational Partnerships
Collaboration with academic and industrial entities could accelerate the compound’s transition from bench to bedside. Open-source data sharing platforms may mitigate reproducibility challenges in heterocyclic chemistry.
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